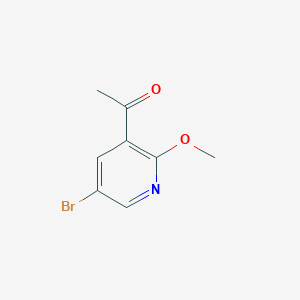

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Vue d'ensemble

Description

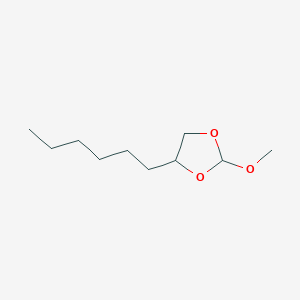

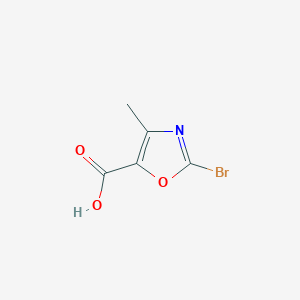

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8BrNO2. It has a molecular weight of 230.06 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is 1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Pyrolysis Products Investigation

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone has been explored in the study of pyrolysis products, particularly in new psychoactive substances like bk-2C-B and bk-2C-I. Research has delved into its stability when exposed to heat, leading to the identification of pyrolysis products and their potential toxicity (Texter et al., 2018).

Synthetic Chemistry

This compound has also been a subject in synthetic chemistry. Studies have focused on synthesizing novel compounds starting from similar structures, exploring reductions, and investigating bromination reactions, which are essential in creating a variety of derivatives for different applications (Kwiecień & Szychowska, 2006); (Ying, 2011).

Anti-inflammatory Activity

In the realm of pharmaceutical research, derivatives of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone have been synthesized and shown to exhibit anti-inflammatory activities. This highlights its potential as a base for developing new therapeutic agents (Labanauskas et al., 2004).

Biological Activity Studies

The compound and its derivatives have been a focal point in biological activity studies. These studies have included the synthesis of compounds and subsequent testing for immunosuppressive, immunostimulatory, and cytotoxic effects, contributing to the understanding of these compounds in biological systems (Abdel‐Aziz et al., 2011).

Enantiomerically Pure Synthesis

Research has also been conducted on the synthesis of enantiomerically pure derivatives of similar compounds, focusing on procedures that ensure high enantiomeric purities. This is significant for the development of more specific and targeted pharmaceutical agents (Zhang et al., 2014).

Bromination Reactions

Another area of interest is in the selective bromination of compounds structurally similar to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. These studies offer insights into the reactivity of such compounds and open avenues for creating a range of derivatives with potential applications in various fields (Kwiecień & Baumann, 1998).

Synthesis Techniques

The compound has also been synthesized using innovative techniques, such as Magnesium halide exchange and nucleophilic substitution. These methods demonstrate efficient and straightforward procedures for creating such compounds (Jin, 2015).

Antimicrobial Activity

Derivatives of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone have been synthesized and assessed for antimicrobial activity. These studies contribute to the search for new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Ashok et al., 2014).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

1-(5-bromo-2-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKMRWKPTVIQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744270 | |

| Record name | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone | |

CAS RN |

1256811-02-5 | |

| Record name | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)